(4-Methoxy-3-nitrophenyl)methanamine hydrochloride

Description

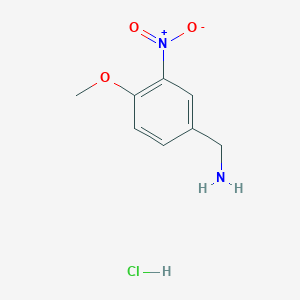

(4-Methoxy-3-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative with the molecular formula C₈H₁₀N₂O₃·HCl . Its structure features a phenyl ring substituted with a methoxy (-OCH₃) group at the 4-position and a nitro (-NO₂) group at the 3-position, with a primary amine (-CH₂NH₂) side chain protonated as a hydrochloride salt. Key structural identifiers include:

The methoxy group acts as an electron-donating substituent, while the nitro group is strongly electron-withdrawing, creating a polarized aromatic system.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-methoxy-3-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c1-13-8-3-2-6(5-9)4-7(8)10(11)12;/h2-4H,5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZJZOZQGZVIHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of (4-Methoxy-3-nitrophenyl)methanamine hydrochloride may involve large-scale nitration reactors followed by purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Types of Reactions:

Reduction: The compound can also be reduced to form various derivatives, such as (4-methoxy-3-aminophenyl)methanamine.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, strong acids or bases.

Major Products Formed:

Oxidation: (4-Methoxy-3-aminophenyl)methanamine.

Reduction: Various amine derivatives.

Substitution: Substituted phenylmethanamines.

Scientific Research Applications

Organic Synthesis

(4-Methoxy-3-nitrophenyl)methanamine hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

- Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acids.

- Reduction : The nitro group can be reduced to an amino group, facilitating further chemical modifications.

- Substitution Reactions : The methoxy group can undergo nucleophilic aromatic substitution, enabling the introduction of diverse functional groups.

Research indicates that this compound exhibits significant biological activities , including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : In animal models, the compound reduced inflammation markers such as prostaglandins and cytokines.

The mechanisms of action are attributed to the reduction of the nitro group, which forms reactive intermediates that interact with cellular components.

Medicinal Chemistry

The compound is being investigated for its potential in drug development. It has shown promise in:

- Cancer Research : In vitro studies demonstrated that it can inhibit cancer cell growth by inducing apoptosis through activation of caspase pathways.

- Arthritis Treatment : In murine models, it significantly reduced joint swelling and pain associated with arthritis.

In Vitro Studies

A study on human cell lines indicated that this compound inhibited cancer cell proliferation. The compound activated apoptotic pathways, suggesting its potential as a therapeutic agent in oncology.

Animal Models

In a murine model of arthritis, administration of this compound led to:

- Reduced Joint Inflammation : Histological analysis revealed decreased infiltration of inflammatory cells.

- Pain Relief : Measurements indicated significant reductions in pain levels compared to control groups.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways . The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can modify proteins and other biomolecules . These interactions can result in changes in cellular functions and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

- Molecular Formula : C₇H₈ClFN₂O₂

- Key Differences : Replaces the methoxy group with fluorine at the 4-position.

(3-Nitrophenyl)methanamine Hydrochloride

- Molecular Formula : C₇H₇N₂O₂·HCl

- Key Differences : Lacks the methoxy group; nitro is at the 3-position.

- Impact: Simpler structure may reduce steric hindrance, improving solubility in polar solvents like methanol or DMSO .

(3-Methyl-4-nitrophenyl)methanamine Hydrochloride

Heterocyclic Analogues

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

- Molecular Formula : C₁₀H₉ClN₂S·HCl

- Key Differences : Incorporates a thiazole ring with a 4-chlorophenyl substituent.

[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride

- Molecular Formula : C₁₀H₁₁N₃OS·HCl

- Key Differences : Contains a thiadiazole ring linked to a 4-methoxyphenyl group.

- Impact : Thiadiazole’s electron-deficient nature may enhance metabolic stability in pharmaceutical applications compared to nitro-substituted phenyl systems .

(4-(Trifluoromethyl)pyridin-3-yl)methanamine Hydrochloride

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| (4-Methoxy-3-nitrophenyl)methanamine HCl | C₈H₁₀N₂O₃·HCl | 4-OCH₃, 3-NO₂ | 218.63 | Polarized aromatic system |

| (4-Fluoro-3-nitrophenyl)methanamine HCl | C₇H₈ClFN₂O₂ | 4-F, 3-NO₂ | 206.60 | High electronegativity at C4 |

| (3-Methyl-4-nitrophenyl)methanamine HCl | C₈H₁₀N₂O₂·HCl | 4-CH₃, 3-NO₂ | 214.68 | Reduced electron donation at C4 |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | C₁₀H₉ClN₂S·HCl | Thiazole, 4-Cl | 261.17 | Enhanced hydrogen bonding potential |

| (4-(Trifluoromethyl)pyridin-3-yl)methanamine HCl | C₇H₇F₃N₂·HCl | Pyridine, 4-CF₃ | 218.60 | Improved metabolic stability |

Research Findings and Implications

- Electronic Effects : Methoxy and nitro groups create a push-pull electronic system in the target compound, which may favor charge-transfer interactions in material science applications . Fluorine or trifluoromethyl substituents amplify electron withdrawal, useful in tuning pharmacokinetics .

- Solubility: The absence of methoxy in simpler analogues (e.g., (3-nitrophenyl)methanamine HCl) correlates with higher solubility in methanol or DMSO, as seen in NMR solvent data .

- Biological Activity : Heterocyclic variants (e.g., thiazole, thiadiazole) show promise in targeting neurotransmitter transporters or enzymes, as evidenced by GABA transporter inhibition studies .

Biological Activity

(4-Methoxy-3-nitrophenyl)methanamine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a phenyl ring. This arrangement contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉N O₄ |

| Molecular Weight | 181.16 g/mol |

| CAS Number | 41870-24-0 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Hydroxymethyl Group Interaction : This group enhances solubility and may facilitate interactions with biological macromolecules such as proteins and nucleic acids.

- Electrophilic Properties : The presence of both methoxy and nitro groups allows for diverse interactions, including hydrogen bonding and electrophilic aromatic substitution, which can lead to the formation of more complex molecules with enhanced biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cells. The mechanism may involve the induction of apoptosis through the generation of reactive oxygen species (ROS) .

Anti-inflammatory Effects

In animal models, this compound has shown promising anti-inflammatory effects. It significantly reduces markers of inflammation such as prostaglandins and cytokines, indicating potential therapeutic applications in inflammatory diseases .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines using the MTT assay. The results showed that it had a higher cytotoxic effect on U-87 cells compared to MDA-MB-231 cells, with IC50 values of 25 µM and 50 µM, respectively .

Q & A

Q. How to address discrepancies in spectroscopic data between experimental and computational results?

- Methodological Answer :

- Benchmarking : Compare experimental NMR shifts with DFT-calculated values (GIAO method) to refine computational models .

- Solvent Correction : Apply PCM (Polarizable Continuum Model) to simulations for better agreement with DMSO-d data .

- Crystallographic Validation : Overlay XRD structures with DFT-optimized geometries to identify conformational discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.